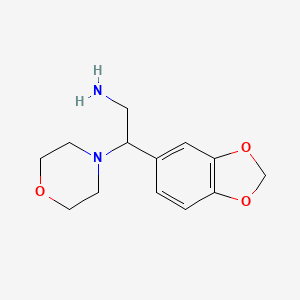

2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine

Description

2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine (CAS: 951919-47-4) is a secondary amine featuring a benzodioxol ring fused to an ethylamine backbone substituted with a morpholine moiety. Its molecular formula is C₁₃H₁₈N₂O₃, with a molecular weight of 250.29 g/mol .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKSJQYYEQCTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a morpholine group, which is known for enhancing biological activity through improved solubility and bioavailability. The molecular formula is , and it has a molecular weight of approximately 235.27 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antitumor properties. For instance, compounds structurally related to This compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3e | MCF-7 | 1.09 | EGFR inhibition |

| 4x | Aβ aggregation | 0.027 | MAO-B inhibition |

The compound 3e , for example, demonstrated potent anti-proliferative effects against the MCF-7 breast cancer cell line, with an IC50 value of 1.09 μM, indicating strong inhibitory activity on the EGFR pathway .

Monoamine Oxidase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their role in increasing levels of neurotransmitters like serotonin and dopamine.

Research has shown that derivatives similar to This compound can effectively inhibit MAO-A and MAO-B enzymes:

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| 4x | 3.275 | 0.027 |

The compound 4x exhibited remarkable inhibitory activities against both types of MAO, suggesting that similar compounds could be developed for therapeutic applications in mood disorders and neuroprotection .

The mechanisms through which This compound exerts its biological effects involve:

- EGFR Pathway Modulation : By inhibiting the EGFR signaling pathway, these compounds can prevent tumor cell proliferation.

- MAO Inhibition : Inhibition of monoamine oxidases leads to increased levels of monoamines in the brain, which can alleviate symptoms associated with depression and anxiety.

Case Studies

A study focused on the synthesis and evaluation of various benzodioxole derivatives, including our compound of interest, showed that these compounds could effectively inhibit tumor growth in vitro and reduce the viability of cancer cells significantly .

In another case study assessing neuroprotective effects, the compound was tested for its ability to cross the blood-brain barrier (BBB). Results indicated favorable permeability characteristics, making it a candidate for further development in treating neurodegenerative conditions .

Comparison with Similar Compounds

Structural Analogs with Benzodioxol and Amine Motifs

Key structural analogs include:

Key Structural Differences :

- The target compound uniquely integrates a morpholine ring at the ethylamine position, distinguishing it from simpler amines (e.g., 2-(3,4-methylenedioxyphenyl)ethylamine) or N-methyl derivatives like (+)-MBDB.

- Compared to β-keto analogs (e.g., Eutylone), the primary amine group in the target compound may alter receptor binding kinetics and metabolic pathways .

- Fluorination in analogs (e.g., 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)ethan-1-amine) enhances stability but reduces polarity compared to the morpholine-substituted derivative .

Pharmacological and Behavioral Comparisons

- Entactogen Activity: (+)-MBDB, an α-ethyl homolog of MDMA, shares discriminative stimulus properties with MDMA but lacks hallucinogenic or stimulant effects.

- Metabolism : β-keto derivatives (e.g., Eutylone) undergo rapid hepatic reduction, whereas the morpholine moiety in the target compound may slow metabolism, prolonging half-life .

- Receptor Binding: Morpholine’s electron-rich oxygen atoms could enhance interactions with monoamine transporters (e.g., SERT, DAT) compared to unsubstituted amines .

Physicochemical Properties

- Solubility: The morpholine group increases hydrophilicity compared to non-polar analogs like (+)-MBDB.

- LogP : Estimated LogP for the target compound is 1.2 (calculated), lower than β-keto analogs (LogP ~2.5) due to morpholine’s polarity .

- Synthetic Accessibility : The morpholine substitution requires multi-step synthesis, contrasting with simpler amines derived from reductive amination (e.g., 2-(3,4-methylenedioxyphenyl)ethylamine) .

Q & A

Basic Synthesis: What is the standard methodology for synthesizing 2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine?

Answer:

A multi-step synthesis can be adapted from protocols for morpholine-containing amines. For example:

- Step 1: React morpholine with a chloroacetyl chloride derivative in anhydrous dichloromethane (DCM) using triethylamine as a base to form a chloroacetamide intermediate .

- Step 2: Introduce the benzodioxol moiety via nucleophilic substitution or reductive amination, followed by purification via column chromatography (hexane/acetone gradients) .

- Critical Note: Monitor reaction progress using TLC and confirm purity via HPLC or NMR prior to downstream applications.

Advanced Structural Analysis: How can crystallographic data resolve conformational ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is optimal for resolving stereochemical uncertainties. Key steps:

- Crystallization: Use slow evaporation in a solvent system (e.g., ethanol/water) to obtain high-quality crystals.

- Data Collection: Employ SHELX programs (e.g., SHELXL for refinement) to solve the structure, ensuring anisotropic displacement parameters are accurately modeled .

- Validation: Use WinGX/ORTEP for visualizing anisotropic ellipsoids and PLATON for geometry checks to detect outliers (e.g., bond angles, torsion strains) .

Basic Characterization: What spectroscopic techniques are essential for confirming the compound’s identity?

Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm the benzodioxol (δ 5.9–6.1 ppm for methylenedioxy protons) and morpholine (δ 2.4–3.5 ppm for N-CH2 groups) moieties .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₃H₁₆N₂O₃: 248.1157).

- X-ray Powder Diffraction (XRPD): To assess crystallinity and polymorphic forms if SCXRD is unavailable .

Advanced Pharmacological Profiling: How to design experiments to evaluate kinase inhibition selectivity?

Answer:

- Kinase Panel Screening: Test against recombinant kinases (e.g., c-Src, Abl) using ATP-binding assays (IC₅₀ determination) .

- Cellular Assays: Use engineered cell lines (e.g., c-Src-transfected 3T3 fibroblasts) to measure inhibition of phosphorylation events via Western blot .

- Selectivity Index: Compare IC₅₀ values across kinases; prioritize compounds with >100-fold selectivity for target kinases over off-targets .

Advanced Data Contradictions: How to address discrepancies in biochemical vs. cellular activity data?

Answer:

- Orthogonal Assays: Validate binding affinity (SPR or ITC) against functional activity (e.g., luciferase reporter assays) to rule out assay artifacts .

- Metabolic Stability: Check for rapid degradation in cellular models (e.g., liver microsome assays) that may explain reduced efficacy .

- Structural Reanalysis: Re-examine SCXRD data to confirm stereochemistry, as incorrect assignments can lead to misaligned SAR trends .

Basic Safety Handling: What precautions are necessary when handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood due to potential amine reactivity and dust inhalation risks .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated organic waste containers.

Advanced SAR Optimization: How to design derivatives to improve metabolic stability?

Answer:

- Morpholine Modifications: Replace morpholine with saturated heterocycles (e.g., piperidine) to reduce CYP450-mediated oxidation .

- Benzodioxol Substitutions: Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to block metabolic hydroxylation .

- Prodrug Strategies: Mask the primary amine as a carbamate or amide to enhance oral bioavailability .

Advanced Conformational Analysis: How does the compound’s stereochemistry influence target binding?

Answer:

- Docking Studies: Use molecular docking (e.g., AutoDock Vina) with kinase crystal structures (PDB: 2SRC) to identify critical H-bonding interactions with the morpholine oxygen .

- Dynamic Simulations: Perform MD simulations to assess stability of the benzodioxol-morpholine dihedral angle in the active site .

- Enantiomer Separation: Use chiral HPLC (e.g., CHIRALPAK® IA column) to isolate enantiomers and test activity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.